4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Alzheimer's Disease Research : A derivative of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).
HIV-1 Research : In the context of indole-based derivatives, compounds including 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been studied as potent inhibitors of HIV-1 attachment, interfering with the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).
Cancer Research : Various derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their potential as inhibitors in cancer research, particularly focusing on the Met kinase superfamily (Schroeder et al., 2009).
Chemical Synthesis and Analysis : The compound has been synthesized and characterized for use in further research and development of new heterocyclic derivatives. This includes studies on its crystal structure and chemical properties (Pancrazzi et al., 2017).
Antiviral and Anticancer Research : Fluorine substituted derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been explored for their potential as anti-HIV-1 and CDK2 inhibitors, showing significant activity in these areas (Makki et al., 2014).
Antipsychotic Drug Development : The compound's analogues have been synthesized as potential antipsychotics, focusing on their dopamine antagonistic activity and potential for reduced side effects (van Wijngaarden et al., 1987).
Antibacterial Agent Development : The compound has been used in the synthesis of new molecules with potential antibacterial activities, demonstrating the versatility of its pharmacophores in drug development (Holla et al., 2003).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the enzyme .
Pharmacokinetics
The compound has shown good bioavailability in in vitro studies
Result of Action
The inhibition of SDH by this compound results in a significant decrease in ATP production. This can lead to cell death, particularly in cells that rely heavily on ATP for survival and function .
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVHAIBECUJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.